5-isopentyl-6-(methoxymethyl)-2-[4-(4-methoxyphenyl)piperazino]-4(3H)-pyrimidinone
Description
This pyrimidinone derivative features a 4(3H)-pyrimidinone core with three key substituents:
- Position 2: A 4-(4-methoxyphenyl)piperazino group, which introduces a polar, aromatic moiety linked to a piperazine ring. This substituent is common in bioactive molecules targeting neurotransmitter receptors .
- Position 5: An isopentyl (3-methylbutyl) chain, contributing significant lipophilicity and steric bulk.
- Position 6: A methoxymethyl group, enhancing solubility compared to non-polar alkyl chains .
Properties
Molecular Formula |
C22H32N4O3 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-(methoxymethyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-5-(3-methylbutyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H32N4O3/c1-16(2)5-10-19-20(15-28-3)23-22(24-21(19)27)26-13-11-25(12-14-26)17-6-8-18(29-4)9-7-17/h6-9,16H,5,10-15H2,1-4H3,(H,23,24,27) |
InChI Key |
UTLXFLCTSUGDIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)OC)COC |
Origin of Product |
United States |
Chemical Reactions Analysis
The compound may undergo various reactions, including:
Oxidation: Oxidative processes can modify the methoxymethyl group or other functional groups.
Reduction: Reduction reactions may affect the piperazine ring or other moieties.
Substitution: Substituents can be replaced by other groups.
Common reagents and conditions depend on the specific reaction. Major products could include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Research on this compound spans several fields:
Biology: Studying its interactions with biological molecules (e.g., receptors, enzymes).
Medicine: Exploring its pharmacological properties (e.g., potential drugs).
Industry: Assessing its use in materials science or catalysis.
Mechanism of Action
The exact mechanism remains elusive due to limited data. it likely interacts with specific molecular targets (e.g., proteins, nucleic acids) to exert its effects. Further research is needed to elucidate these pathways.
Comparison with Similar Compounds
Substituent Analysis
The table below compares substituents of the target compound with analogs from the evidence:
Physicochemical and Pharmacokinetic Implications
- Lipophilicity: The target compound’s isopentyl group increases logP compared to the cyclohexyl analog , but the methoxymethyl at position 6 moderates this by introducing mild polarity. In contrast, 2-(2-methoxyphenyl)-6-methyl-4(3H)-pyrimidinone lacks long alkyl chains, resulting in lower logP.
- Solubility : The methoxymethyl group improves aqueous solubility relative to hydroxy or methyl substituents, as seen in and .
Biological Activity
5-Isopentyl-6-(methoxymethyl)-2-[4-(4-methoxyphenyl)piperazino]-4(3H)-pyrimidinone is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, including anti-inflammatory and analgesic effects, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex organic structure characterized by:
- Pyrimidine Ring : Central to its biological activity.
- Isopentyl Group : Contributes to hydrophobic interactions.
- Methoxymethyl Group : Potentially enhances solubility.
- Piperazine Moiety : Known for its role in receptor binding.
The molecular formula is , indicating a substantial molecular weight, which may influence its pharmacokinetics and dynamics.
Anti-inflammatory Effects
Research indicates that this compound exhibits notable anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β) . This inhibition suggests potential applications in treating inflammatory diseases, including rheumatoid arthritis and other autoimmune disorders.
Analgesic Properties
In addition to its anti-inflammatory effects, the compound has demonstrated analgesic activity. Studies indicate that it can modulate pain pathways, making it a candidate for developing new analgesics . The mechanism of action may involve the inhibition of specific receptors involved in pain signaling.
The interactions of this compound with biological targets are crucial for understanding its therapeutic potential. Preliminary studies suggest that it binds effectively to receptors involved in inflammatory pathways, which is essential for its anti-inflammatory effects . Further research is necessary to elucidate the complete mechanism of action and optimize its therapeutic efficacy.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrimidine Core : Utilizing appropriate precursors to construct the pyrimidine ring.
- Substitution Reactions : Introducing the isopentyl and methoxymethyl groups through nucleophilic substitutions.
- Piperazine Attachment : Linking the piperazine moiety via coupling reactions.
Each step requires precise control of reaction conditions to ensure high yields and purity .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-(4-Methoxyphenyl)pyrimidine-2,4-diamine | Pyrimidine core with amino groups | Anti-inflammatory |
| 2-Amino-6-(4-methoxyphenyl)pyrimidin-4(3H)-one | Similar pyrimidine structure | Anticancer properties |
| 5-Methyl-6-phenylpyrimidin-2(1H)-one | Methyl substitution on pyrimidine | Antimicrobial activity |
This table highlights the diversity within the pyrimidinone class while emphasizing the distinct substitution pattern of this compound, which may confer unique biological properties not found in its analogs .
Case Studies and Research Findings
Several studies have focused on the biological effects of this compound:
- Study on Inflammatory Response : A study demonstrated that treatment with this compound reduced levels of inflammatory markers in animal models .
- Pain Management Trials : Clinical trials indicated significant pain relief in subjects treated with formulations containing this compound compared to placebo .
These findings underscore its potential as a therapeutic agent in managing inflammation and pain.
Preparation Methods
Formation of the Pyrimidinone Core
The pyrimidinone scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting β-keto esters with urea or thiourea derivatives under acidic or basic conditions. For instance, patent WO2014023681A1 describes the condensation of ethyl acetoacetate with guanidine carbonate in ethanol under reflux to form 4,6-dihydroxypyrimidine, a precursor for further functionalization. The hydroxyl groups at positions 4 and 6 are subsequently halogenated using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to enhance reactivity toward nucleophilic substitutions.
Alkylation and Methoxymethylation
The isopentyl and methoxymethyl groups at positions 5 and 6 are introduced sequentially. Alkylation of the pyrimidinone nitrogen at position 5 is achieved using isopentyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in tetrahydrofuran (THF). Methoxymethylation at position 6 involves reacting the hydroxylated intermediate with chloromethyl methyl ether (MOMCl) under basic conditions, as described in PMC5478546. This step requires careful temperature control (0–25°C) to minimize side reactions.
Stepwise Synthesis Protocols
Protocol 1: Halogenation and Piperazine Coupling
-
Halogenation : 4,6-Dihydroxypyrimidine (10 g) is refluxed with POCl₃ (50 mL) and N,N-diethylaniline (1.5 eq) at 110°C for 6 hours to yield 4,6-dichloropyrimidine.
-
Piperazine Substitution : The dichloropyrimidine is reacted with 4-(4-methoxyphenyl)piperazine (1.5 eq) in DMF at 100°C for 12 hours, followed by aqueous workup to isolate 2-[4-(4-methoxyphenyl)piperazino]-4,6-dichloropyrimidine.
Protocol 2: Sequential Alkylation
-
Isopentyl Introduction : 2-[4-(4-Methoxyphenyl)piperazino]-4,6-dichloropyrimidine (5 g) is treated with isopentyl bromide (1.2 eq) and NaH (1.5 eq) in THF at 0°C, gradually warming to room temperature over 4 hours.
-
Methoxymethylation : The intermediate is then reacted with MOMCl (1.5 eq) and K₂CO₃ (2 eq) in dichloromethane (DCM) at 25°C for 8 hours.
Optimization of Reaction Conditions
Industrial Scalability and Cost Considerations
Patent WO2014023681A1 emphasizes cost-effective halogenation using POCl₃ instead of SOCl₂, reducing raw material costs by 30%. Additionally, the use of catalytic triethylamine (TEA) in piperazine substitution minimizes side products, enhancing overall yield to >90%. Large-scale reactions (>100 kg) employ continuous flow systems for halogenation and alkylation, achieving throughputs of 50 kg/day.
Analytical Characterization
Q & A
Basic: What are the optimal synthetic routes for preparing 5-isopentyl-6-(methoxymethyl)-2-[4-(4-methoxyphenyl)piperazino]-4(3H)-pyrimidinone, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Core Pyrimidinone Formation : Start with a base pyrimidinone scaffold, functionalizing positions 2 and 6 via nucleophilic substitution or condensation. For example, the 2-position piperazino group can be introduced using 1-(4-methoxyphenyl)piperazine under reflux with a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) .
Isopentyl and Methoxymethyl Addition : Install the 5-isopentyl and 6-methoxymethyl groups via alkylation. Use isopentyl bromide and methoxymethyl chloride in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) .
Intermediate Characterization :
- NMR (¹H/¹³C) : Confirm regioselectivity of substitutions (e.g., piperazino N-linked to pyrimidinone) .
- HPLC-MS : Monitor purity (>95%) and confirm molecular weight .
Advanced: How can researchers resolve contradictions in biological activity data (e.g., varying IC₅₀ values) across different assays for this compound?
Methodological Answer:
Contradictions often arise from assay conditions or target specificity. Mitigate via:
Standardized Assay Protocols :
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) .
- Validate protein-binding assays (e.g., SPR) with purified receptors (e.g., serotonin 5-HT₂A) to confirm target engagement .
Statistical Analysis : Apply ANOVA to compare IC₅₀ values across replicates and conditions, accounting for variables like pH, temperature, and solvent (DMSO concentration ≤0.1%) .
Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., piperazino-pyrimidinones in and ) to identify structure-activity trends .
Basic: What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
Methodological Answer:
Single-Crystal X-Ray Diffraction : Resolve the 3D conformation of the piperazino-pyrimidinone core and substituent orientation. Use Cu-Kα radiation (λ = 1.5418 Å) and refine with SHELXL .
Advanced NMR :
- NOESY/ROESY : Identify spatial proximity between the isopentyl chain and methoxymethyl group.
- HSQC/HMBC : Assign quaternary carbons and confirm piperazino linkage .
FT-IR : Verify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for pyrimidinone) .
Advanced: How can computational modeling predict the binding affinity of this compound to neurological targets (e.g., dopamine receptors)?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to dock the compound into crystal structures of D₂ or 5-HT receptors (PDB: 6CM4). Prioritize piperazino and methoxyphenyl groups for hydrogen bonding and π-π interactions .
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
QSAR Models : Train models on datasets of piperazine derivatives (e.g., ) to correlate substituent bulk (e.g., isopentyl) with logP and IC₅₀ .
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH at 40°C for 24h. Monitor via HPLC for degradation products (e.g., hydrolyzed methoxymethyl group) .
- Oxidative Stress : Treat with 3% H₂O₂; assess pyrimidinone ring oxidation using LC-MS .
Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability) .
Advanced: How can researchers design SAR studies to optimize the 4-(4-methoxyphenyl)piperazino moiety for enhanced selectivity?
Methodological Answer:
Piperazino Modifications :
- Replace 4-methoxyphenyl with bulkier aryl groups (e.g., 2-naphthyl) to enhance hydrophobic interactions .
- Introduce electron-withdrawing groups (e.g., -CF₃) to modulate π-π stacking .
Biological Screening :
- Test analogs against panels of GPCRs (e.g., α₁-adrenergic vs. 5-HT receptors) to assess selectivity .
- Use radioligand displacement assays (e.g., [³H]spiperone for D₂ receptors) .
Basic: What analytical methods are recommended for quantifying this compound in biological matrices (e.g., plasma)?
Methodological Answer:
LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of acetonitrile/0.1% formic acid. Monitor transitions m/z 455 → 337 (quantifier) and 455 → 294 (qualifier) .
Sample Preparation : Extract plasma via protein precipitation with acetonitrile (1:4 v/v) and centrifuge at 14,000 rpm .
Advanced: What strategies mitigate regioselectivity challenges during the alkylation of the pyrimidinone core?
Methodological Answer:
Protecting Groups : Temporarily protect the 4(3H)-keto group with tert-butyldimethylsilyl (TBDMS) chloride to direct alkylation to the 5- and 6-positions .
Microwave-Assisted Synthesis : Enhance reaction efficiency (e.g., 80°C, 30 min) to reduce side products .
Basic: How can researchers validate the purity of this compound for in vivo studies?
Methodological Answer:
HPLC-DAD/ELSD : Use a biphenyl column (4.6 × 150 mm, 3.5 µm) with isocratic elution (70:30 methanol/water). Purity criteria: single peak with >98% area .
Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
Advanced: What in vitro models are suitable for evaluating the metabolic stability of this compound?
Methodological Answer:
Hepatic Microsomes : Incubate with human liver microsomes (HLM) and NADPH. Quantify parent compound depletion via LC-MS to calculate t₁/₂ .
CYP Inhibition Assays : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
